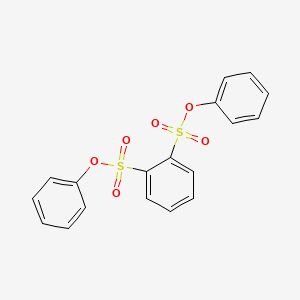
Diphenyl benzene-1,2-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl benzene-1,2-disulfonate is an organic compound with the molecular formula C18H14O6S2 It is a derivative of benzene, featuring two sulfonate groups attached to the benzene ring at the 1 and 2 positions, and two phenyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl benzene-1,2-disulfonate can be synthesized through a series of chemical reactions involving benzene derivatives. One common method involves the sulfonation of diphenyl ether using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the proper attachment of sulfonate groups to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzene-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Diphenyl benzene-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of diphenyl benzene-1,2-disulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, further influencing its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Diphenyl ether: Similar in structure but lacks the sulfonate groups.
Benzene-1,2-disulfonic acid: Contains sulfonate groups but lacks the phenyl groups.
Phenyl sulfonates: Various derivatives with different substitution patterns on the benzene ring
Uniqueness
Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
CAS No. |
143672-64-4 |
|---|---|
Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diphenyl benzene-1,2-disulfonate |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)26(21,22)24-16-11-5-2-6-12-16/h1-14H |
InChI Key |
YCSBVRLFHLTSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















